molecular formula C8H14Cl3N3 B2609788 N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride CAS No. 2361644-57-5

N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride

Cat. No.: B2609788
CAS No.: 2361644-57-5
M. Wt: 258.57
InChI Key: KPXBSMNLUSDSLC-UHFFFAOYSA-N
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Description

N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride is a diamine derivative featuring a 6-chloropyridin-3-ylmethyl substituent on one of the amine groups of ethane-1,2-diamine, with two hydrochloride counterions. The molecular formula of the compound is C₈H₁₃Cl₃N₃ (base: C₈H₁₁ClN₃ + 2HCl).

Properties

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.2ClH/c9-8-2-1-7(6-12-8)5-11-4-3-10;;/h1-2,6,11H,3-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBSMNLUSDSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of 2-chloro-5-chloromethylpyridine with ethylenediamine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction yields the desired product, which can be further purified using standard techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as distillation and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Nucleophilic Substitution

The chloro group at the 6-position of the pyridine ring is highly reactive, undergoing substitution with nucleophiles such as amines, thiols, or azides. For example:

  • Reagents : Sodium azide (NaN₃), potassium thiocyanate (KSCN)

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO), reflux temperatures .

  • Mechanism : The chloro group acts as a leaving group, replaced by nucleophiles via an SN2 pathway.

Reaction Type Reagents Products
Azide substitutionNaN₃, DMF, refluxN'-[(6-Azidopyridin-3-yl)methyl]...
Thiol substitutionKSCN, ethanol, refluxN'-[(6-Thiocyanatopyridin-3-yl)...

Oxidation

The compound undergoes oxidation to form N-oxides, which are common in pyridine derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

  • Conditions : Acidic or neutral aqueous environments, room temperature to 50°C.

Reduction

The pyridine ring can be reduced to form piperidine derivatives (saturated six-membered rings):

  • Reagents : LiAlH₄ (lithium aluminum hydride), H₂ gas with Pd/C catalyst.

  • Conditions : High-pressure hydrogenation or solvent-based reductions (e.g., THF).

Cyclization Reactions

Interactions with aldehydes or ketones can lead to heterocyclic ring formation. For example, reaction with succinaldehyde yields imidazole derivatives :

  • Reagents : Succinaldehyde, Et₃N (triethylamine)

  • Products : Hexahydropyrimidine or imidazolidine derivatives .

Polyhalonitrobutadiene Reactions

The compound reacted with polyhalonitrobutadiene chloride (42) to form amide derivatives (e.g., 44e) via nucleophilic substitution:

  • Reagents : 1-(6-Chloropyridin-3-yl)-N-methyl-methanamine

  • Conditions : THF solvent, reflux .

  • Outcome : Amide 44e was isolated as a mixture of rotamers, highlighting stereochemical complexity .

Environmental Transformation

The compound is linked to environmental metabolites such as N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide (PubChem CID 19967186), formed via degradation pathways involving acetamiprid .

Analytical and Stability Considerations

  • Purification : Column chromatography or recrystallization are standard for isolating pure product .

  • Reactivity : The diamine group can act as a chelating agent for metal ions, influencing its stability in solution.

Scientific Research Applications

Chemistry

N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine; dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties.

Biology

The compound has been investigated for its biological activity , particularly its interactions with various biomolecules. Research indicates potential roles in enzyme modulation and receptor binding, which can lead to significant biological effects .

Medicine

In medicinal chemistry, N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine; dihydrochloride has shown promise in:

  • Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary research suggests it may inhibit tumor growth through specific molecular interactions .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine; dihydrochloride against strains of E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control compounds.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. Mechanistic studies revealed that it interacts with specific signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death . This interaction disrupts normal neural transmission, making it an effective insecticide.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s 6-chloropyridin-3-ylmethyl group distinguishes it from analogs like the pyrazin-2-yl () or ferrocenyl () derivatives. Chloropyridine substituents may enhance lipophilicity and bioactivity compared to pyrazine or benzyl groups .
  • N1-(3-Chlorobenzyl)ethane-1,2-diamine tetrahydrochloride () demonstrates how halogenated aromatic substituents influence salt stability and solubility.

Salt Forms :

  • The dihydrochloride salt of the target compound contrasts with tetrahydrochloride () and trihydrochloride () salts. Higher chloride content may improve aqueous solubility but could affect crystallinity .

Molecular Weight and Complexity: Ferrocenyl derivatives () exhibit significantly higher molecular weights due to the organometallic moiety, which may confer redox activity or cytotoxicity .

Biological Activity

N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine; dihydrochloride (CAS No. 101990-44-7) is a chemical compound characterized by its unique structural features, including a chloropyridine ring and an ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is C8H12ClN3, with a molar mass of 185.65 g/mol. Its synthesis typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethane-1,2-diamine under controlled conditions, often utilizing solvents like ethanol or methanol to facilitate the reaction .

PropertyValue
CAS Number101990-44-7
Molecular FormulaC8H12ClN3
Molar Mass185.65 g/mol
IUPAC NameN'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine
SynonymsN-(2-Chloro-5-pyridylmethyl)ethylenediamine

Biological Activity

Research indicates that N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine exhibits various biological activities:

1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and shown effective inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its efficacy against breast and lung cancer cells .

3. Mechanism of Action
N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is believed to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects. The exact targets are still under investigation but may include kinases involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant infections .

Case Study 2: Anticancer Activity
A research article in Cancer Letters reported that the compound exhibited cytotoxic effects on A549 lung cancer cells. The study found that treatment with N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine led to increased levels of reactive oxygen species (ROS), contributing to apoptosis induction .

Q & A

Q. What are the established synthetic routes for N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine dihydrochloride, and how are intermediates purified?

The synthesis typically involves multi-step nucleophilic substitution and amine alkylation. For example, reacting 6-chloronicotinaldehyde with ethane-1,2-diamine under controlled pH to form the Schiff base, followed by reduction (e.g., NaBH₄) to yield the secondary amine. The dihydrochloride salt is precipitated using HCl in anhydrous ethanol. Purification employs recrystallization from ethanol/water mixtures, monitored by TLC (Rf ≈ 0.3 in 7:3 ethyl acetate/methanol). Intermediate characterization requires NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural stability?

Key methods include:

  • HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min) for quantifying purity (>98%).
  • ¹H NMR (D₂O, δ 2.7–3.1 ppm for ethylenediamine protons; δ 8.2–8.5 ppm for pyridyl protons) to verify absence of solvates.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition (onset ~220°C).
  • Ion chromatography to confirm dihydrochloride stoichiometry (Cl⁻ content ~23.5% w/w) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies in buffered solutions (pH 1–12) reveal maximal stability at pH 4–6, with degradation accelerating under alkaline conditions (t½ < 24 hours at pH 10). Degradation products include hydrolyzed pyridyl derivatives, identified via LC-MS. For long-term storage, lyophilization at -20°C in amber vials is recommended to prevent photolytic cleavage of the chloropyridyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in reactivity (e.g., variable yields in SNAr reactions) often stem from trace metal impurities or solvent dielectric effects. Systematic validation includes:

  • Metal chelation tests (e.g., adding EDTA to sequester residual catalysts).
  • Solvent screening (DMF vs. DMSO) to optimize polarity.
  • Kinetic profiling (in situ IR monitoring of reaction progress). Recent studies suggest DMF with 10 mol% CuI enhances regioselectivity for para-substituted products by 40% .

Q. What theoretical frameworks guide the design of experiments involving this compound in catalytic systems?

Research should align with Frontier Molecular Orbital (FMO) theory to predict electrophilic/nucleophilic sites. Computational models (DFT, B3LYP/6-31G*) reveal the chloropyridyl group’s LUMO (-1.8 eV) facilitates electron-deficient reactivity. This informs ligand design in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) and guides solvent selection via Hansen solubility parameters .

Q. How can AI-driven simulations optimize reaction conditions for this compound’s applications in membrane technologies?

COMSOL Multiphysics coupled with ML algorithms (e.g., Random Forest regression) can model diffusion kinetics across polymer membranes. Parameters like pore size (5–20 nm) and charge density are simulated to predict solute rejection rates. Experimental validation uses AFM and zeta potential measurements, achieving >90% correlation with predicted data .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Continuous flow reactors with immobilized chiral catalysts (e.g., L-proline-functionalized silica) reduce racemization. Process Analytical Technology (PAT) tools, such as inline Raman spectroscopy, monitor enantiomeric excess (ee > 99%). DOE (Design of Experiments) models optimize residence time (30–60 s) and temperature (50–70°C), reducing byproduct formation by 25% .

Methodological Considerations

  • Contradiction Analysis : Use multivariate ANOVA to isolate variables (e.g., solvent polarity, temperature) contributing to data variability in kinetic studies .
  • Theoretical Alignment : Ground mechanistic studies in Marcus Theory for electron-transfer reactions, validated by cyclic voltammetry (E₁/₂ ≈ -0.5 V vs. Ag/AgCl) .

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